molecular formula C10H9Cl2NO3 B2600227 2-[(2,4-Dichlorobenzoyl)amino]propanoic acid CAS No. 879123-75-8

2-[(2,4-Dichlorobenzoyl)amino]propanoic acid

Cat. No.: B2600227
CAS No.: 879123-75-8
M. Wt: 262.09
InChI Key: QQJIFACDHUXBJZ-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzoyl)amino]propanoic acid is an organic compound with the molecular formula C10H9Cl2NO3 and a molecular weight of 262.08936 g/mol . This compound is characterized by the presence of a dichlorobenzoyl group attached to an amino propanoic acid moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzoyl)amino]propanoic acid typically involves the acylation of an appropriate amino acid derivative with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorobenzoyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include substituted benzamides, amines, and carboxylic acids. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

2-[(2,4-Dichlorobenzoyl)amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzoic acid
  • 2,4-Dichlorobenzoyl chloride
  • 2,4-Dichlorobenzamide

Uniqueness

2-[(2,4-Dichlorobenzoyl)amino]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-5(10(15)16)13-9(14)7-3-2-6(11)4-8(7)12/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJIFACDHUXBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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